molecular formula C6H5O2S- B8340033 5-Methyl-2-thiophene carboxylate

5-Methyl-2-thiophene carboxylate

Cat. No.: B8340033
M. Wt: 141.17 g/mol
InChI Key: VCNGNQLPFHVODE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-thiophene carboxylate is a chemical compound with the molecular formula C6H6O2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-thiophene carboxylate typically involves the functionalization of thiophene derivatives. One common method is the esterification of 5-methylthiophene-2-carboxylic acid with an alcohol in the presence of a catalyst. The reaction conditions often include the use of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-thiophene carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

Scientific Research Applications

5-Methyl-2-thiophene carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-thiophene carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom in the thiophene ring can participate in various interactions, including hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylate
  • 5-Methylthiophene-3-carboxylate
  • 2-Methylthiophene-3-carboxylate

Uniqueness

5-Methyl-2-thiophene carboxylate is unique due to the specific positioning of the methyl and carboxylate groups on the thiophene ring. This arrangement can influence the compound’s reactivity and interactions with other molecules, making it distinct from other thiophene derivatives .

Properties

Molecular Formula

C6H5O2S-

Molecular Weight

141.17 g/mol

IUPAC Name

5-methylthiophene-2-carboxylate

InChI

InChI=1S/C6H6O2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H,7,8)/p-1

InChI Key

VCNGNQLPFHVODE-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(S1)C(=O)[O-]

Origin of Product

United States

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